N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide
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Overview
Description
“N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Interaction with Polyamides and Resins
Research has demonstrated the interaction between polyamides and phenolic resins, where molecular modeling and experimental investigations, including Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), revealed strong hydrogen bonding between the carbonyl group of N-methylacetamide and the hydroxyl group of phenol. This interaction leads to decreased water absorption of polyamides upon blending with phenolic resins, indicating potential applications in the development of materials with enhanced moisture resistance (Hartikainen et al., 2004).
Optical Properties for Invisible Ink Dyes
A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed moderate to high fluorescence quantum yields, which could be used in developing invisible ink dyes. The structure-optical properties relationships established offer insight into the potential application of these compounds in security and authentication technologies (Bogza et al., 2018).
Metal Ion Extraction with Hydrophilic Resin
The application of a thiol hydrophilic resin for the concentration of metal ions from aqueous solutions has been investigated, showing high affinity toward heavy metals and rapid fixation kinetics due to the hydrophilic matrix. This suggests the potential use of such resins in water purification and the recovery of valuable metals from environmental samples (Deratani & Sébille, 1981).
Antimicrobial Evaluation and Docking Studies
Compounds derived from thiophene-2-carboxamides, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds have shown promising results, indicating their potential as antimicrobial agents (Talupur et al., 2021).
Cytotoxic Activities Against Cancer Cell Lines
The synthesis of new thiophene-based compounds and their evaluation for cytotoxic activities against human cancer cell lines have shown promising results. This highlights the potential of thiophene derivatives in the development of new anticancer therapies (Mehdhar et al., 2022).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a small molecule that primarily targets the Actin-related protein 2/3 complex . This complex plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes such as cell motility, vesicle trafficking, and the maintenance of cell shape .
Mode of Action
It is believed to interact with its targets, leading to changes in the actin cytoskeleton . This interaction could potentially alter cellular processes regulated by the actin cytoskeleton.
Biochemical Pathways
Given its target, it is likely to impact pathways related to actin dynamics and cellular processes regulated by the actin cytoskeleton .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely to affect cellular processes regulated by the actin cytoskeleton .
Biochemical Analysis
Biochemical Properties
It is known that thiophene carboxamide derivatives, such as solamin analogs, show potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function .
Cellular Effects
Given the known antitumor activity of related compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through the inhibition of mitochondrial complex I . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Properties
IUPAC Name |
N-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-19-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQPZWDEULVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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